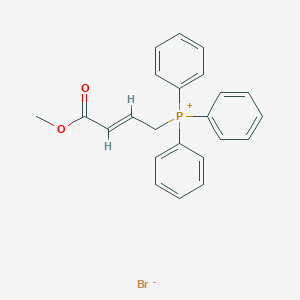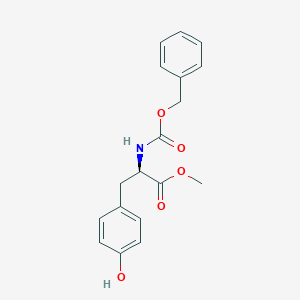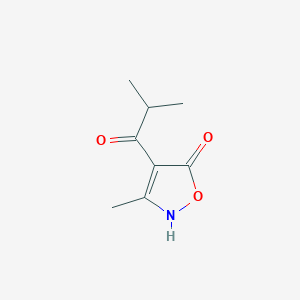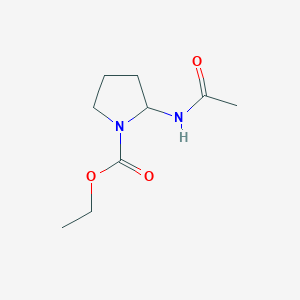
Ethyl 2-acetamidopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamidopyrrolidine-1-carboxylate, commonly known as EAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPC is a cyclic amino acid derivative that possesses a unique structure, making it an attractive target for drug design and synthesis. In
Aplicaciones Científicas De Investigación
EAPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. EAPC has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and cognition.
Mecanismo De Acción
The mechanism of action of EAPC is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium levels and the modulation of ion channels. EAPC has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity and downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
EAPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, EAPC has been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of neuroinflammation. EAPC has also been found to have analgesic effects, potentially through its modulation of the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EAPC is its unique structure, which makes it an attractive target for drug design and synthesis. Additionally, EAPC has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes. However, one limitation of EAPC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on EAPC. One area of interest is the development of EAPC-based drug delivery systems, which could be used to target specific tissues or organs. Additionally, further research is needed to fully understand the mechanism of action of EAPC and its downstream signaling pathways. Finally, there is potential for EAPC to be used as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, EAPC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on EAPC could lead to the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
EAPC can be synthesized using a variety of methods, including the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and acetyl chloride. Another method involves the reaction of ethyl 2-bromoacetate with 2-pyrrolidinone followed by the reaction with sodium hydride and ethyl chloroformate. These methods have been optimized to yield high purity EAPC in good yields.
Propiedades
Número CAS |
121537-91-5 |
|---|---|
Nombre del producto |
Ethyl 2-acetamidopyrrolidine-1-carboxylate |
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-acetamidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-9(13)11-6-4-5-8(11)10-7(2)12/h8H,3-6H2,1-2H3,(H,10,12) |
Clave InChI |
AIPNQBXCZUJKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCC1NC(=O)C |
SMILES canónico |
CCOC(=O)N1CCCC1NC(=O)C |
Sinónimos |
1-Pyrrolidinecarboxylicacid,2-(acetylamino)-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
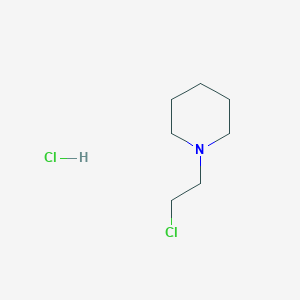
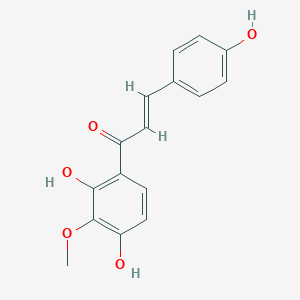
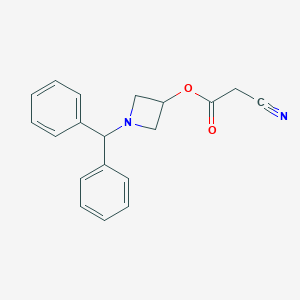
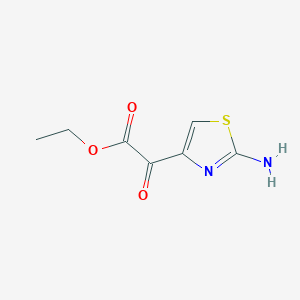

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
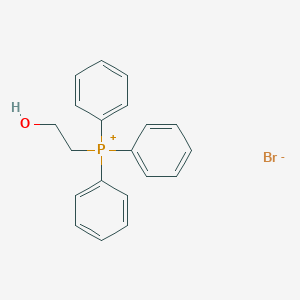
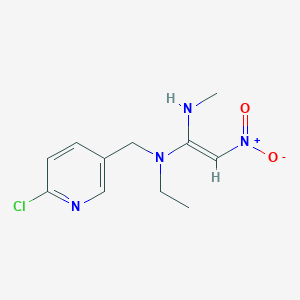
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
